N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide
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Overview
Description
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituted phenyl groups. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal species.
Medicine: Investigated for its potential anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Thiazole derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.
Uniqueness
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide stands out due to its unique combination of substituted phenyl groups and the thiazole ring, which contribute to its potent biological activities and potential therapeutic applications .
Properties
CAS No. |
303162-91-6 |
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Molecular Formula |
C28H20ClN3OS |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C28H20ClN3OS/c1-18-8-7-11-20(16-18)25-26(34-28(32-25)22-12-5-6-13-23(22)29)21-14-15-30-24(17-21)31-27(33)19-9-3-2-4-10-19/h2-17H,1H3,(H,30,31,33) |
InChI Key |
MCEFOTIBQUYKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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